Home > Products > Screening Compounds P137241 > N-(4-cyanophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
N-(4-cyanophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide -

N-(4-cyanophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Catalog Number: EVT-3736944
CAS Number:
Molecular Formula: C14H9N5O
Molecular Weight: 263.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

While the specific synthesis of N-(4-cyanophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is not detailed in the provided papers, similar pyrazolo[1,5-a]pyrimidine derivatives are synthesized using various methods. These typically involve a multi-step process starting with readily available starting materials such as aminopyrazoles and β-diketones or their equivalents. [, , ]

Molecular Structure Analysis
  • Heterocyclic core: The pyrazolo[1,5-a]pyrimidine core offers multiple sites for hydrogen bonding and other intermolecular interactions with biological targets. [, ]
  • Cyanophenyl substituent: The cyano group is a known pharmacophore, often contributing to biological activity by interacting with hydrogen bond donors and acceptors in biological targets. []
  • Carboxamide linkage: The carboxamide group offers additional hydrogen bonding opportunities and can influence the compound's overall polarity and solubility. [, , ]
Mechanism of Action
  • Inhibition of kinases: Some pyrazolo[1,5-a]pyrimidine derivatives have demonstrated potent and selective inhibitory activity against various kinases, such as IRAK4 and PIM-1, making them promising candidates for treating inflammatory diseases and cancer. [, , , ]
  • Modulation of phosphodiesterases: Certain pyrazolo[1,5-a]pyrimidine derivatives act as inhibitors of phosphodiesterase enzymes (PDEs), particularly PDE2A, potentially leading to enhanced cognitive function and therapeutic benefits for neurodegenerative disorders. [, , ]
  • Other biological activities: Pyrazolo[1,5-a]pyrimidine derivatives have also been reported to possess antibacterial, antifungal, and vasodilatory properties. [, , , ]
Physical and Chemical Properties Analysis
  • Solubility: The presence of the polar cyano and carboxamide groups could contribute to moderate solubility in polar solvents like water and methanol. [, ]
  • LogP: The compound likely possesses a moderate LogP value, indicating a balance between lipophilicity and hydrophilicity, crucial for membrane permeability and bioavailability. [, ]
Applications
  • Medicinal chemistry: The presence of the cyanophenyl and carboxamide functionalities, alongside the versatile pyrazolo[1,5-a]pyrimidine core, makes N-(4-cyanophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide a promising scaffold for the development of novel therapeutic agents. Its potential applications could be explored in areas such as:
    • Inflammation: Targeting inflammatory pathways by inhibiting specific kinases like IRAK4, similar to other pyrazolo[1,5-a]pyrimidine derivatives. []
    • Neurodegenerative diseases: Investigating its potential as a PDE2A inhibitor for enhancing cognitive function and addressing neurodegenerative disorders like Alzheimer's disease. [, ]
    • Cancer: Evaluating its anticancer activity by targeting specific kinases involved in cancer cell proliferation and survival. [, ]

5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides

  • Compound Description: This series of compounds represents a class of potent and selective interleukin-1 receptor associated kinase 4 (IRAK4) inhibitors. [] Modifications at the 5-position of the pyrazolopyrimidine ring and the 3-position of the pyrazole ring were explored to optimize potency, kinase selectivity, and pharmacokinetic properties. []
  • Relevance: These compounds share the core pyrazolo[1,5-a]pyrimidine-3-carboxamide scaffold with N-(4-cyanophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, differing in the substituents at the 5-position of the pyrazolopyrimidine and the presence of a 1H-pyrazol-4-yl group at the carboxamide nitrogen. []

5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

  • Compound Description: This compound exhibits effective inhibition of proliferation against several cancer cell lines. [] Its crystal structure has been determined. []
  • Relevance: This compound shares the core pyrazolo[1,5-a]pyrimidine-3-carboxamide structure with N-(4-cyanophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide. Key structural differences include a 4-fluorophenyl group at the 5-position, a trifluoromethyl group at the 7-position, and dimethyl substitution on the carboxamide nitrogen. []

N-((1S)-1-(3-Fluoro-4-(trifluoromethoxy)phenyl)-2-methoxyethyl)-7-methoxy-2-oxo-2,3-dihydropyrido[2,3-b]pyrazine-4(1H)-carboxamide (TAK-915)

  • Compound Description: TAK-915 is a clinically relevant phosphodiesterase 2A (PDE2A) inhibitor developed for treating cognitive impairment in neuropsychiatric and neurodegenerative disorders. [] It achieves this by augmenting cyclic nucleotide signaling in brain regions associated with learning and memory. []
  • Relevance: While structurally distinct from N-(4-cyanophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, TAK-915 is relevant because it highlights the therapeutic potential of targeting PDE2A for cognitive enhancement. [] This research led to the exploration of structurally diverse PDE2A inhibitors, including pyrazolo[1,5-a]pyrimidine-based compounds, demonstrating the importance of exploring various chemical scaffolds for this target. []

N-((1S)-2-hydroxy-2-methyl-1-(4-(trifluoromethoxy)phenyl)propyl)-6-methyl-5-(3-methyl-1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

  • Compound Description: This compound is a potent and selective PDE2A inhibitor that increases 3',5'-cyclic guanosine monophosphate (cGMP) levels in the rat brain following oral administration. [] It also demonstrated efficacy in attenuating MK-801-induced episodic memory deficits in a passive avoidance task in rats. []

6-methyl-N-((1R)-1-(4-(trifluoromethoxy)phenyl)propyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide (38a)

  • Compound Description: Compound 38a is a potent, selective, brain-penetrating, and orally bioavailable PDE2A inhibitor. [] It significantly elevates 3',5'-cyclic guanosine monophosphate (cGMP) levels in mouse brains after oral administration, indicating potential as a valuable tool for studying PDE2A and a promising lead for further optimization. [] Structural analysis revealed a unique binding mode to PDE2A. []
  • Relevance: This compound shares the pyrazolo[1,5-a]pyrimidine-3-carboxamide core with N-(4-cyanophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, with key differences being the presence of a 6-methyl group and a (1R)-1-(4-(trifluoromethoxy)phenyl)propyl substituent on the carboxamide nitrogen. []

N-phenyl-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide (8)

  • Relevance: This compound shares the core pyrazolo[1,5-a]pyrimidine-3-carboxamide structure with N-(4-cyanophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide. The key structural difference is the presence of a 2-methyl group and a phenyl substituent on the carboxamide nitrogen instead of the 4-cyanophenyl group. []

Properties

Product Name

N-(4-cyanophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

IUPAC Name

N-(4-cyanophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Molecular Formula

C14H9N5O

Molecular Weight

263.25 g/mol

InChI

InChI=1S/C14H9N5O/c15-8-10-2-4-11(5-3-10)18-14(20)12-9-17-19-7-1-6-16-13(12)19/h1-7,9H,(H,18,20)

InChI Key

WMNFHFIJSTYFLK-UHFFFAOYSA-N

SMILES

C1=CN2C(=C(C=N2)C(=O)NC3=CC=C(C=C3)C#N)N=C1

Canonical SMILES

C1=CN2C(=C(C=N2)C(=O)NC3=CC=C(C=C3)C#N)N=C1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.